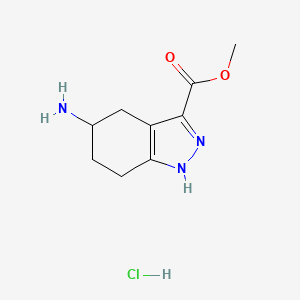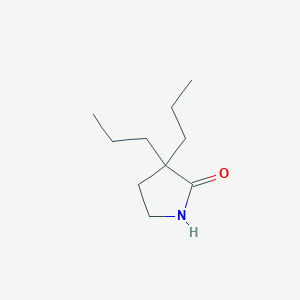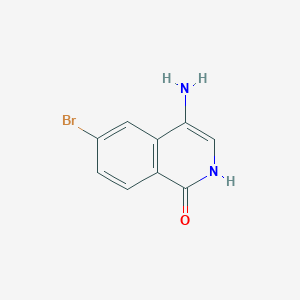
1-(3,4-Dimethylphenyl)-1h-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, along with a carboxylic acid functional group at the 3-position
Vorbereitungsmethoden
The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of chalcones with hydrazine hydrate. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be employed, where substituted chalcones react with hydrazine hydrate and acetic anhydride in the presence of a catalyst such as fly-ash: PTS under microwave irradiation . This method yields the desired pyrazole derivatives with good efficiency.
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents on the phenyl ring.
Amidation: The carboxylic acid group can react with amines to form amides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: Pyrazole derivatives, including this compound, have shown antimicrobial and antioxidant activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary based on the specific biological context and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-Phenyl-1H-pyrazole-3-carboxylic acid: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains chlorine substituents instead of methyl groups, leading to different electronic and steric effects.
1-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid group is positioned differently on the pyrazole ring, which can influence its reactivity and interactions.
These comparisons help in understanding the structure-activity relationships and the unique properties of this compound.
Eigenschaften
Molekularformel |
C12H12N2O2 |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-4-10(7-9(8)2)14-6-5-11(13-14)12(15)16/h3-7H,1-2H3,(H,15,16) |
InChI-Schlüssel |
FCAGQGOYDACHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C=CC(=N2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


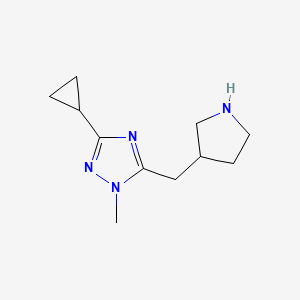
![2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B13482726.png)
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
![(2S)-2-amino-N-[(3S)-2,6-dioxopiperidin-3-yl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B13482733.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)


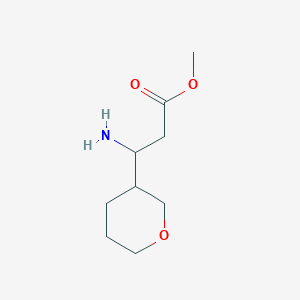

![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)
